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molecular formula C7H3ClF2O4S B3382186 2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride CAS No. 313681-67-3

2,2-Difluoro-1,3-benzodioxole-5-sulfonyl chloride

Cat. No. B3382186
M. Wt: 256.61 g/mol
InChI Key: SRKKEBOPDXVTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455497B2

Procedure details

A solution of 2.37 g (10 mmol) 5-bromo-2,2-difluoro-1,3-benzodioxole in 25 ml anhydrous ether, cooled to −30° C., and 4 ml (10 mmol) n butyllithium (2.5 M in hexanes) was added at −30° C., over 10 minutes. The mixture was stirred at −30° C. for 1 hour, then sulfur dioxide gas was passed through the mixture at −20° C. for 5 minutes. The mixture then was allowed to warm up to −20° C., and the precipitate was filtered and washed with 20 ml hexane. The solid was suspended in 20 ml hexanes, 1.35 g (10 mmol) sulfuryl chloride was added, the mixture was stirred at 20° C. for 48 hours. The mixture then was filtered and the filtrate was concentrated under reduced pressure to obtain 1.6 g (62%) title compound. The product was used in the next step without further purification.
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.35 g
Type
reactant
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:12]=[CH:11][C:5]2[O:6][C:7]([F:10])([F:9])[O:8][C:4]=2[CH:3]=1.C([Li])CCC.S(=O)=O.[S:21](Cl)([Cl:24])(=[O:23])=[O:22]>CCOCC>[F:9][C:7]1([F:10])[O:6][C:5]2[CH:11]=[CH:12][C:2]([S:21]([Cl:24])(=[O:23])=[O:22])=[CH:3][C:4]=2[O:8]1

Inputs

Step One
Name
Quantity
2.37 g
Type
reactant
Smiles
BrC1=CC2=C(OC(O2)(F)F)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Four
Name
Quantity
1.35 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −30° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to −20° C.
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with 20 ml hexane
STIRRING
Type
STIRRING
Details
the mixture was stirred at 20° C. for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The mixture then was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1(OC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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